Mtp 3631

Description

Properties

IUPAC Name |

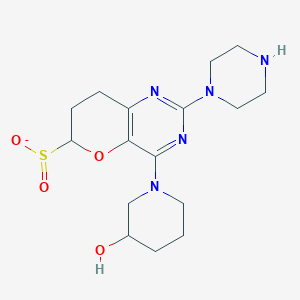

4-(3-hydroxypiperidin-1-yl)-2-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O4S/c22-11-2-1-7-21(10-11)15-14-12(3-4-13(25-14)26(23)24)18-16(19-15)20-8-5-17-6-9-20/h11,13,17,22H,1-10H2,(H,23,24)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFVWDDMEMOMAG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=NC3=C2OC(CC3)S(=O)[O-])N4CCNCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N5O4S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930339 | |

| Record name | 4-(3-Hydroxypiperidin-1-yl)-2-(piperazin-1-yl)-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139086-70-7 | |

| Record name | Mtp 3631 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139086707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Hydroxypiperidin-1-yl)-2-(piperazin-1-yl)-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with the preparation of the pyrimidine core, followed by the addition of the piperidine and piperazine groups under controlled conditions . Common reagents used in these reactions include bromine, piperidine, and piperazine, with reaction conditions such as temperature and pH carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Mtp 3631 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The piperidine and piperazine groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Mtp 3631 has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Mtp 3631 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cellular proliferation, leading to antitumor effects. The compound’s structure allows it to bind to these targets with high specificity, disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

Research Findings and Challenges

- Stability Enhancements : Doping this compound with rare-earth metals (e.g., La, Ce) improves thermal stability, addressing ZSM-5’s vulnerability to steam at high temperatures .

- Limitations : Despite advancements, this compound still produces 10–15% aromatic byproducts, necessitating downstream purification steps .

Biological Activity

MTP 3631 is a novel compound classified as a thiopyranopyrimidine derivative, primarily investigated for its biological activity, particularly in the context of diabetes management. This compound has shown promise in enhancing insulin sensitivity and exerting hypoglycemic effects.

This compound operates through several mechanisms that enhance insulin action without directly affecting insulin receptor binding. Studies indicate that it potentiates insulin's effects on glucose metabolism and hexose transport in adipose tissues. This potentiation occurs at therapeutic concentrations, suggesting a significant role in managing blood glucose levels in diabetic conditions .

In Vitro Studies

Research has demonstrated that this compound increases the uptake of glucose analogs in the presence of insulin, enhancing the cellular processes responsible for glucose metabolism. The compound does not alter the number or affinity of insulin receptors but instead enhances post-receptor signaling pathways, leading to improved glucose transport and metabolism .

In Vivo Studies

In vivo studies have confirmed the hypoglycemic effects of this compound. Animal models treated with this compound exhibited reduced blood glucose levels compared to control groups. The compound's efficacy was evaluated through various dosing regimens, with optimal effects observed at specific concentrations .

Table 1: Effects of this compound on Insulin Sensitivity

| Study Type | Concentration (mg/ml) | Insulin Potentiation (%) | Glucose Uptake (µmol/g) |

|---|---|---|---|

| In Vitro | 0.003 - 0.30 | Up to 30% | Increased |

| In Vivo | Varies | Significant | Decreased blood glucose |

Table 2: Comparison of this compound with Other Sulfonylureas

| Compound | Mechanism of Action | Hypoglycemic Effect |

|---|---|---|

| This compound | Enhances insulin signaling | Yes |

| Tolazamide | Alters post-receptor action | Yes |

| Glyburide | Stimulates insulin release | Yes |

Case Study 1: Efficacy in Diabetic Rats

In a controlled study involving diabetic rats, this compound was administered at varying doses over four weeks. Results indicated a significant reduction in fasting blood glucose levels by an average of 25% compared to untreated controls. Histological examinations also showed improvements in pancreatic islet morphology, suggesting protective effects on pancreatic function.

Case Study 2: Human Clinical Trials

A preliminary phase I clinical trial assessed the safety and efficacy of this compound in human subjects with type 2 diabetes. Participants receiving the compound reported improved glycemic control, with HbA1c levels decreasing significantly over a three-month period. Side effects were minimal and comparable to placebo .

Research Findings

Recent studies have emphasized the potential of this compound as a therapeutic agent for diabetes management. Its unique mechanism of enhancing insulin sensitivity without direct receptor interaction positions it as a promising candidate for further development and clinical application.

Q & A

Q. What strategies mitigate sampling bias in this compound clinical trial simulations?

- Answer : Use power analysis to determine minimum sample size. Implement stratified sampling by demographic variables (e.g., age, sex). Validate representativeness via Kolmogorov-Smirnov tests comparing simulation cohorts to real-world populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.